Product packaging for 7-Phenylheptane-2,5-dione(Cat. No.:CAS No. 61363-11-9)

7-Phenylheptane-2,5-dione

Cat. No.: B8810877
CAS No.: 61363-11-9
M. Wt: 204.26 g/mol
InChI Key: QOJXCPCFIDQVJB-UHFFFAOYSA-N
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Description

Contextualization within the Diarylheptanoid Chemical Class

While 7-Phenylheptane-2,5-dione contains a phenyl group and a heptane (B126788) skeleton, it is classified as a mono-arylheptanoid, not a diarylheptanoid, due to the presence of only one aromatic ring. Diarylheptanoids are a class of plant-derived secondary metabolites characterized by a structure where two aromatic rings are linked by a seven-carbon chain. foodb.ca These compounds are found in various plants, including members of the ginger family (Zingiberaceae), such as Alpinia officinarum and Curcuma xanthorrhiza. researchgate.netresearchgate.netscispace.com

Linear diarylheptanoids, such as 1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanedione, feature an open heptane chain connecting the two aryl groups. foodb.ca The study of diarylheptanoids is an active area of research, with investigations into their synthesis and biological activities. researchgate.netresearchgate.net The structural similarity of this compound to these natural products places it within a broader context of related compounds of academic interest.

Overview of Diketone Functional Group Chemistry

This compound is a dicarbonyl compound, specifically a diketone, as it contains two ketone functional groups within its structure. ebi.ac.uk Ketones are organic compounds that feature a carbonyl group (C=O) bonded to two other carbon atoms. reagent.co.uk The presence of two carbonyl groups in diketones often imparts reactivity that differs from that of monoketones. ebi.ac.uk

Diketones are classified based on the relative positions of their two carbonyl groups. This compound is a γ-diketone or 1,4-diketone because its carbonyl groups are separated by two carbon atoms. This arrangement is significant as it allows for intramolecular reactions, such as cyclization, to form five-membered heterocyclic rings like furans or pyrroles under appropriate reaction conditions. The hydrogen atoms on the carbons situated between the two carbonyl groups (the α-hydrogens) exhibit increased acidity, which facilitates the formation of enolates, key reactive intermediates in many organic reactions. fiveable.me

Academic Significance and Research Trajectories Pertaining to this compound

The academic significance of this compound lies primarily in its utility as a synthetic intermediate in organic chemistry. chemscene.com Research has demonstrated its role in the synthesis of more complex molecules.

One notable application is its use in cascade reactions for the synthesis of functionalized tetrahydrofuran (B95107) derivatives. rsc.org Furthermore, a specific synthesis for this compound has been reported, achieving a 93% yield using 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium (B8813146) chloride as a catalyst in dimethyl sulfoxide (B87167) at temperatures ranging from 20 to 65 °C. chemicalbook.com

Detailed spectroscopic analysis has been performed to characterize the compound. The nuclear magnetic resonance (NMR) data provides confirmation of its structure. rsc.org

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org

¹H NMR (300MHz, CDCl₃) ¹³C NMR (75MHz, CDCl₃)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
7.28-7.21 (m, 5H, Ar) 208.59
2.93 (t, 2H) 207.35
2.82 (t, 2H) 141.11
2.72-2.70 (m, 4H) 128.61
2.21 (s, 3H) 128.41
126.22
44.40
37.02
36.34
30.06
29.82

This compound is commercially available and designated for research and further manufacturing purposes, underscoring its role as a building block in chemical synthesis. chemscene.comchemicalbook.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanedione
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B8810877 7-Phenylheptane-2,5-dione CAS No. 61363-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61363-11-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-phenylheptane-2,5-dione

InChI

InChI=1S/C13H16O2/c1-11(14)7-9-13(15)10-8-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

QOJXCPCFIDQVJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 7 Phenylheptane 2,5 Dione and Analogous Diketones

Established Synthetic Routes to 7-Phenylheptane-2,5-dione

The construction of the this compound framework relies on the formation of a key carbon-carbon bond to assemble the 1,4-dicarbonyl system. The Stetter reaction has emerged as a powerful tool for this transformation. wikipedia.orgspcmc.ac.in

Specific Reaction Pathways and Conditions (e.g., Thiazolium Salt Catalysis)

The Stetter reaction is a conjugate addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile like a thiazolium salt or cyanide. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction operates on the principle of "umpolung," where the inherent electrophilic character of the aldehyde's carbonyl carbon is temporarily reversed to become nucleophilic. spcmc.ac.inchemeurope.com

In the context of this compound synthesis, a suitable aldehyde precursor is reacted with an α,β-unsaturated ketone. For instance, the reaction of an appropriate aromatic aldehyde with methyl vinyl ketone, catalyzed by a thiazolium salt in the presence of a base, yields the desired 1,4-dione. rsc.org The general mechanism, catalyzed by a thiazolium salt, involves the deprotonation of the salt to form a nucleophilic ylide (or carbene). spcmc.ac.inchemeurope.com This ylide adds to the aldehyde, forming a Breslow intermediate. spcmc.ac.inrsc.org Subsequent rearrangement and addition to the Michael acceptor, followed by elimination of the catalyst, affords the 1,4-dicarbonyl product. chemeurope.com

A variety of thiazolium salts can be employed as catalysts, with 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride being a common choice. rsc.orgnih.gov The reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as triethylamine (B128534) (TEA). rsc.orgnih.gov

Catalyst/ReagentsConditionsProductYieldReference
3-benzyl-5-(2-hydroxyethyl)-4-methylthiazoliumchloride, TEA, NaOAc, DMFReflux, 8-12 hours1,4-dionesGood rsc.org
3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, TEA, DMSORoom temp, 24 hoursArenoxy-substituted 1,4-diketonesGood nih.gov
Benzothiazolium salts, Et3NNot specifiedRCOCH2CH2COMeNot specified sioc-journal.cn

Precursor Chemistry and Synthetic Equivalents

The primary precursors for the synthesis of this compound via the Stetter reaction are an aldehyde and an α,β-unsaturated ketone. Specifically, a phenyl-substituted aldehyde and methyl vinyl ketone are common starting materials. rsc.org Benzoins can also serve as precursors for the aldehyde component under the reaction conditions. wikipedia.orgspcmc.ac.in

In a broader context, the synthesis of 1,4-dicarbonyls can be achieved through various strategies that employ different synthetic equivalents. For example, acyl anion equivalents are central to the umpolung strategy of the Stetter reaction. rsc.org Other methods include the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones followed by a Nef reaction. researchgate.net Additionally, α-keto carboxylates can react with α,β-unsaturated 2-acyl imidazoles in the presence of a thiazolium salt catalyst to form 1,4-dicarbonyl compounds. nih.gov

Strategies for the Construction of Diarylheptanoid Diketone Frameworks

Diarylheptanoids are a class of natural products characterized by two aromatic rings linked by a seven-carbon chain. nih.gov The synthesis of diarylheptanoid diketones often involves building the heptane (B126788) chain and introducing the aryl groups at specific positions.

Aldol (B89426) Condensation Approaches in Diarylheptanoid Synthesis

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that has been extensively used in the synthesis of diarylheptanoids. nih.govtandfonline.com This approach typically involves a series of cross-aldol condensations to build the seven-carbon chain. nih.govtandfonline.comscilit.com

For instance, a substituted benzaldehyde (B42025) can be reacted with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) to form a chalcone-like intermediate. tandfonline.com This intermediate can then undergo further condensation reactions to extend the carbon chain. Subsequent hydrogenation steps are often employed to reduce double bonds and afford the saturated diarylheptanoid skeleton. tandfonline.com The choice of protecting groups for hydroxyl functionalities on the aromatic rings is crucial to prevent side reactions and ensure the desired regioselectivity. tandfonline.com

Starting MaterialsKey ReactionsProduct TypeReference
3-Methoxy-4-benzyloxybenzaldehyde, AcetoneCross-aldol condensation, HydrogenationLinear diphenylheptenoid tandfonline.com
3-Hydroxy-4-methoxybenzaldehyde, Acetaldehyde, AcetoneBenzylation, Aldol condensationsSubstituted 3,5-hexadien-2-one nih.gov

Cyclization Reactions in Diketone Formation

While not directly forming the linear this compound, cyclization reactions are pivotal in the synthesis of related cyclic diketone structures and can be conceptually linked. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing cyclopentenones. rsc.orgmdpi.comwikipedia.org This reaction can be applied intramolecularly to form fused ring systems, which are common in complex natural products. mdpi.comwikipedia.org

Another relevant cyclization is the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into furans, pyrroles, or thiophenes in the presence of an appropriate acid or reagent. organic-chemistry.orgnih.gov This reaction underscores the synthetic utility of 1,4-diketones like this compound as precursors to heterocyclic systems. wikipedia.orgnih.gov

Functional Group Interconversion Strategies (FGI) in Synthetic Design

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic manipulation of reactive sites within a molecule. deanfrancispress.comnumberanalytics.comimperial.ac.uk In the synthesis of diketones, FGI plays a crucial role in preparing precursors and modifying intermediates.

A common FGI is the oxidation of a secondary alcohol to a ketone. imperial.ac.uk For example, in a multi-step synthesis, an alcohol can be introduced and later oxidized to the desired ketone functionality at the appropriate stage. stackexchange.com Conversely, the reduction of a ketone to an alcohol is also a valuable transformation.

Another example is the conversion of a ketone to an ester via a Baeyer-Villiger oxidation, which can then be reduced to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). stackexchange.com The interconversion between aldehydes and ketones is a fundamental FGI strategy. An aldehyde can be converted to a secondary alcohol using a Grignard reagent, which is then oxidized to a ketone. stackexchange.com

In the context of diarylheptanoid synthesis, FGI is often used to manage protecting groups on phenolic hydroxyls and to unmask or transform functional groups at late stages of the synthesis. tandfonline.com

Stereoselective Synthesis Considerations for Diarylheptanoid Analogs.nih.govrsc.org

The synthesis of diarylheptanoid analogs, a class of natural products with a wide range of biological activities, often requires precise control over stereochemistry. nih.govresearchgate.net The development of stereoselective synthetic methods is crucial for accessing specific enantiomers or diastereomers, which can exhibit different biological effects. nih.gov Considerations for achieving stereoselectivity include the strategic use of chiral starting materials, asymmetric reactions to create new stereocenters, and the application of chiral auxiliaries and catalysts. nih.govresearchgate.net

Asymmetric Synthetic Methodologies for Related Diols.nih.gov

A key strategic approach to synthesizing chiral diarylheptanoids, including analogs of this compound, involves the stereoselective formation of diol intermediates. These diols, typically 1,3-, 1,4-, or 1,5-diols, serve as versatile precursors that can be further elaborated to the target diketone. nih.govmdpi.com Several powerful asymmetric methodologies have been developed for this purpose.

One prominent method is the Sharpless asymmetric epoxidation and dihydroxylation. For instance, the kinetic resolution of a racemic allylic alcohol using the Sharpless asymmetric epoxidation reaction can yield enantio-enriched epoxy alcohols. nih.gov These intermediates can then be reduced to afford specific stereoisomers of diarylheptanoid diols, such as yashabushidiol A and B. nih.gov The first stereoselective total synthesis of the naturally occurring anti-emetic diarylheptanoid, (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol, was achieved utilizing Sharpless kinetic resolution and asymmetric epoxidation as key steps. researchgate.net

Asymmetric aldol reactions represent another cornerstone in the synthesis of chiral diols. The Mukaiyama aldol reaction, for example, has been employed in an efficient stereoselective total synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol. researchgate.net This approach allows for the controlled formation of carbon-carbon bonds while establishing the desired stereochemistry at the newly formed hydroxyl-bearing centers. researchgate.net

Furthermore, starting from readily available chiral pool materials like sugars (e.g., D-glucose, D-mannitol) provides a reliable method to introduce chirality. nih.gov These materials can be converted through several steps into key intermediates which then undergo reactions like Wittig olefination to furnish the target diarylheptanoid diols with conserved stereochemistry. nih.gov Biocatalytic reductions of prochiral diketones using enzymes like alcohol dehydrogenases (ADHs) have also emerged as a powerful tool. The reduction of 1,4-diaryl-1,4-diones using ADH from Ralstonia sp. (RasADH) can produce chiral 1,4-diaryl-1,4-diols with high diastereo- and enantioselectivity. mdpi.com

Diol TargetKey Asymmetric MethodStarting MaterialReference
Yashabushidiol A & BSharpless Asymmetric Epoxidation (Kinetic Resolution)Racemic allylic alcohol nih.gov
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diolSharpless Kinetic Resolution & Asymmetric Epoxidation4-Hydroxybenzaldehyde researchgate.net
(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diolMukaiyama Aldol Reactiontrans-Cinnamaldehyde researchgate.net
Yashabushidiol B and analogsChiron ApproachD-Glucose jst.go.jp
(1S,4S)-1,4-Diaryl-1,4-diolsEnzymatic Reduction (RasADH)1,4-Diaryl-1,4-diones mdpi.com

Chiral Auxiliary and Catalyst-Controlled Syntheses.

To achieve high levels of stereocontrol in the synthesis of this compound and its analogs, the use of chiral auxiliaries and asymmetric catalysis is indispensable. These methods guide the formation of chiral centers, leading to enantiomerically enriched products.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

Evans Oxazolidinones: Evans' chiral auxiliaries, typically oxazolidinones, are widely used in asymmetric aldol reactions. researchgate.net The auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then treated with a base to form a chiral enolate. This enolate reacts with an aldehyde with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary yields the chiral β-hydroxy ketone, a key precursor to chiral 1,3-diols.

Pseudoephedrine Amides: Pseudoephedrine can serve as an effective chiral auxiliary. wikipedia.org It reacts with a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, directed by the chiral scaffold. Cleavage of the amide bond then releases the chiral product. wikipedia.org

SAMP/RAMP Hydrazones: The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, developed by Enders, are used for the asymmetric α-alkylation of ketones and aldehydes. The ketone is converted into a chiral hydrazone, which is then deprotonated and alkylated with high stereocontrol. Hydrolysis or ozonolysis of the resulting hydrazone liberates the chiral ketone.

Catalyst-Controlled Syntheses

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product.

Organocatalysis: Chiral organic small molecules can effectively catalyze stereoselective reactions.

Proline Catalysis: L-Proline and its derivatives are known to catalyze asymmetric intramolecular aldol cyclizations, such as in the synthesis of the Wieland-Miescher ketone and related structures. orgsyn.org This approach can be applied to the synthesis of chiral cyclic diketones from prochiral triketones with high enantioselectivity. orgsyn.org

Chiral Amine Catalysis: Chiral secondary amines can react with aldehydes or ketones to form transient enamines. These can undergo enantioselective reactions, such as the SOMO (Singly Occupied Molecular Orbital) catalysis-mediated α-enolation of aldehydes, which then react with enol silanes to produce chiral 1,4-diketones. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs are effective catalysts for reactions like the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, yielding 1,4-dicarbonyl compounds. nih.gov Dual catalytic systems combining NHCs with photoredox catalysts have also been developed for the modular synthesis of unsymmetrical 1,4-diketones. researchgate.netrsc.org

Metal-Based Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations.

Palladium Catalysis: Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides provides a route to functionalized 1,4-diketones. organic-chemistry.org Similarly, the Pd-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide can also yield 1,4-diketones. organic-chemistry.org

Ruthenium Catalysis: Chiral ruthenium catalysts are effective for the asymmetric reduction of diketones. bohrium.com Dynamic kinetic asymmetric transformations of 1,5-diols have been achieved using a combination of a lipase (B570770) and a ruthenium catalyst, yielding enantiopure 1,5-diacetates. acs.org

Catalyst TypeCatalyst/Ligand ExampleReaction TypeProduct TypeReference
OrganocatalystChiral Secondary AmineSOMO-activated α-enolationChiral 1,4-Diketones organic-chemistry.org
OrganocatalystL-ProlineIntramolecular Aldol CyclizationChiral Bicyclic Ketols orgsyn.org
Dual CatalysisNHC / DiKTa (Photocatalyst)Relay ReactionUnsymmetric 1,4-Diketones researchgate.netrsc.org
Metal CatalystPalladium / Chiral LigandCross-Coupling1,4-Diketones organic-chemistry.org
BiocatalystAlcohol Dehydrogenase (RasADH)Asymmetric ReductionChiral 1,4-Diols mdpi.com
Metal/BiocatalystRuthenium catalyst / LipaseDynamic Kinetic Asymmetric TransformationEnantiopure 1,5-Diacetates acs.org

Chemical Reactivity and Transformation Pathways of 7 Phenylheptane 2,5 Dione

Reactivity of the Ketone Functionalities

The presence of two ketone groups at the 2- and 5-positions dictates a significant portion of the molecule's reactivity. These carbonyl groups are sufficiently separated, allowing them to react both independently and cooperatively.

Like simpler ketones, the carbonyl carbons of 7-Phenylheptane-2,5-dione are electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to this compound include:

Reduction: The ketone groups can be reduced to secondary alcohols, forming 7-phenylheptane-2,5-diol. This can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Spectroscopic data for 7-phenylheptane-2,5-diol has been documented, confirming the feasibility of this transformation. rsc.org

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. Given the two ketone groups, the reaction stoichiometry can be controlled to favor mono- or di-addition.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt with acid would result in the formation of cyanohydrins at one or both ketone positions.

The reactivity of the two ketone groups may differ slightly due to their electronic and steric environments, although they are broadly similar as both are methyl ketones on one side and are attached to a methylene (B1212753) group on the other.

The hydrogen atoms on the carbons adjacent to the carbonyl groups (the α-carbons) are acidic and can be removed by a base to form enolate ions. libretexts.orgmsu.edu this compound has three sets of α-hydrogens: at C1 (methyl group), C3 (methylene), and C4 (methylene). The C6 hydrogens are also alpha to the C5 ketone.

The formation of enolates is fundamental to several key reactions:

Alkylation: The enolate can act as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. This allows for the introduction of alkyl groups at the α-positions. libretexts.org

Aldol (B89426) Condensation: An enolate can add to another carbonyl group. While self-condensation is possible, mixed aldol reactions (Claisen-Schmidt) with an aldehyde that cannot enolize (like benzaldehyde) are more controlled. libretexts.org This would involve the enolate of this compound attacking the aldehyde to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Halogenation: In the presence of acid or base, the α-carbons can be halogenated. The reaction is autocatalytic in the presence of acid as it generates HX. libretexts.org

The relative acidity of the α-hydrogens and the specific reaction conditions (e.g., choice of base, temperature) will determine which enolate forms preferentially, influencing the final product. msu.edu

Nucleophilic Addition Reactions

Reactivity of the Phenyl Moiety

The phenyl group can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The substituent already attached to the ring—in this case, a secondary alkyl group (the heptan-2,5-dione chain)—governs the rate and regioselectivity of the substitution. wikipedia.org

Activating Nature: Alkyl groups are electron-donating through an inductive effect. This increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. Therefore, the substituent is considered an "activating group". wikipedia.orgchemistrytalk.org

Regioselectivity: The alkyl group directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (the arenium ion) formed during the substitution is most stabilized by the electron-donating alkyl group when the attack occurs at these positions. byjus.comchemistrytalk.org Steric hindrance from the bulky alkyl chain might favor substitution at the para position over the ortho positions.

Common electrophilic aromatic substitution reactions that this compound could theoretically undergo are summarized in the table below.

Reaction TypeReagentsExpected Major Products
Nitration HNO₃, H₂SO₄1-(4-nitrophenyl)heptane-2,5-dione and 1-(2-nitrophenyl)heptane-2,5-dione
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃1-(4-bromophenyl)heptane-2,5-dione or 1-(4-chlorophenyl)heptane-2,5-dione
Sulfonation Fuming H₂SO₄4-(7-oxo-4-octanoyl)benzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃Mixture of ortho- and para-alkylated products
Friedel-Crafts Acylation RCOCl, AlCl₃1-(4-acylphenyl)heptane-2,5-dione

Potential for Cyclization Reactions and Heterocycle Formation

The 1,4-relationship of the two ketone groups in this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings via intramolecular condensation and cyclization. wikipedia.org The most prominent of these transformations is the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.in

Furan (B31954) Synthesis: In the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH) or a dehydrating agent (e.g., P₂O₅), this compound can cyclize to form a substituted furan. organic-chemistry.orgalfa-chemistry.com The mechanism involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration. wikipedia.org The expected product would be 2-methyl-5-(2-phenylethyl)furan.

Pyrrole Synthesis: Reaction with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions yields a substituted pyrrole. rgmcet.edu.inorganic-chemistry.org The mechanism is similar to furan synthesis but involves the formation of a hemiaminal intermediate. organic-chemistry.org With ammonia, the product would be 2-methyl-5-(2-phenylethyl)-1H-pyrrole.

Thiophene (B33073) Synthesis: Heating with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, converts the 1,4-diketone into a substituted thiophene. wikipedia.org The expected product is 2-methyl-5-(2-phenylethyl)thiophene.

These cyclization reactions are highly efficient and represent one of the most important synthetic utilities of 1,4-diketones. alfa-chemistry.com

HeterocycleReagentsExpected Product
Furan Acid (H⁺), Heat2-methyl-5-(2-phenylethyl)furan
Pyrrole Ammonia (NH₃) or Primary Amine (R-NH₂), Heat2-methyl-5-(2-phenylethyl)-1H-pyrrole or 1-R-2-methyl-5-(2-phenylethyl)pyrrole
Thiophene Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent, Heat2-methyl-5-(2-phenylethyl)thiophene

Redox Chemistry of the Diketone System

The redox chemistry of this compound primarily involves the reduction of its two ketone functionalities.

Reduction to Diols: As mentioned previously, the carbonyl groups can be reduced to secondary alcohols. Using hydride reagents like NaBH₄ or LiAlH₄ would yield 7-phenylheptane-2,5-diol. rsc.org The stereochemistry of the resulting diol (a mixture of diastereomers) would depend on the reagent and reaction conditions.

Reduction to Alkanes: More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, could potentially reduce the ketone groups completely to methylenes, yielding phenylnonane. However, the conditions for these reactions are harsh and might affect other parts of the molecule.

Oxidative Reactions: While oxidation of the alkyl chain is possible under strong conditions, the molecule is more likely to undergo reactions at the more labile ketone and α-carbon positions. The phenyl group is also generally stable to oxidation, except under very harsh conditions that would likely cleave the ring. The diketone itself is a product of oxidation from a corresponding precursor, and many synthetic routes to 1,4-diketones rely on oxidative steps. ulb.ac.be

Spectroscopic Characterization and Advanced Structural Elucidation of 7 Phenylheptane 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 7-Phenylheptane-2,5-dione, recorded in deuterochloroform (CDCl₃) on a 300 MHz spectrometer, reveals several key signals that can be assigned to the specific protons in the molecule. rsc.org The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.21-7.28 ppm, integrating to five protons. rsc.org The aliphatic portion of the spectrum shows a singlet at δ 2.21 ppm, corresponding to the three protons of the methyl group (C1). rsc.org The methylene (B1212753) protons adjacent to the phenyl group (C7) and those adjacent to the C5 ketone (C6) appear as triplets at δ 2.93 ppm and δ 2.82 ppm, respectively, each integrating to two protons. rsc.org The remaining four protons, corresponding to the two methylene groups between the carbonyls (C3 and C4), are observed as a multiplet in the region of δ 2.70-2.72 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.21-7.28m5HAr-H
2.93t2HCH ₂-Ph (C7)
2.82t2HCH ₂-C=O (C6)
2.70-2.72m4HO=C-CH ₂-CH ₂-C=O (C3, C4)
2.21s3HCH

Table based on data from reference rsc.org.

The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, provides a complete count of the carbon environments within this compound. rsc.org The two distinct carbonyl carbons (C2 and C5) are observed at δ 208.59 and δ 207.35 ppm. rsc.org The aromatic carbons of the phenyl ring show signals at δ 141.11 (quaternary carbon), δ 128.61, δ 128.41, and δ 126.22 ppm. rsc.org The aliphatic carbons are assigned as follows: the methylene carbon adjacent to the phenyl group (C7) at δ 29.82 ppm, the methylene carbon at C6 at δ 44.40 ppm, the two methylene carbons between the carbonyls (C3 and C4) at δ 37.02 and δ 36.34 ppm, and the methyl carbon (C1) at δ 30.06 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ) ppmAssignment
208.59C =O (C2)
207.35C =O (C5)
141.11Ar-C (quaternary)
128.61Ar-C H
128.41Ar-C H
126.22Ar-C H
44.40C H₂ (C6)
37.02C H₂ (C3 or C4)
36.34C H₂ (C3 or C4)
30.06C H₃ (C1)
29.82C H₂ (C7)

Table based on data from reference rsc.org.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is standard for unambiguous structural confirmation. scielo.brsdsu.edu

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, showing correlations between the protons at C6 and C7, and between the adjacent methylene groups at C3 and C4. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. libretexts.orgcolumbia.edu For example, the proton signal at δ 2.21 ppm would correlate with the carbon signal at δ 30.06 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. libretexts.orgcolumbia.edu This would be crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the protons on C1 to the carbonyl carbon at C2, and from the protons on C7 to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution. scielo.brprinceton.edu

Carbon-13 NMR (¹³C NMR) Analysis and Complete Assignments

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and formula of a compound and to gain insight into its structure through analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₆O₂. The exact mass is 204.1150 g/mol , and the molecular weight is approximately 204.26 g/mol . nih.gov

Electron Impact (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 204. Subsequent fragmentation could involve cleavage adjacent to the carbonyl groups (α-cleavage), leading to the loss of acyl groups or other neutral fragments. raco.catresearchgate.net For instance, McLafferty rearrangements are common for ketones and could lead to characteristic fragment ions. researchgate.net The presence of the phenyl group would also lead to characteristic benzylic cleavage and the formation of tropylium (B1234903) ions (m/z 91).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the two carbonyl (C=O) groups. figshare.com Typically, aliphatic ketones show a strong C=O stretching vibration in the region of 1705-1725 cm⁻¹. oregonstate.edu The presence of two ketone functionalities might lead to a broad or split peak in this region. Additionally, the spectrum would display C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹). C=C stretching vibrations for the aromatic ring would be expected in the 1450-1600 cm⁻¹ region. oregonstate.edu

Theoretical and Computational Chemistry Studies on 7 Phenylheptane 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-phenylheptane-2,5-dione, such calculations would provide insight into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve optimizing its geometry to find the lowest energy structure. This would be followed by calculations of various molecular properties. While no specific studies have been published, some basic properties have been calculated and are available in chemical databases.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H16O2 chemicalbook.com
Molecular Weight204.26 g/mol chemicalbook.com
Topological Polar Surface Area (TPSA)34.14 Ų chemscene.com
LogP2.5575 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds6 chemscene.com

This table presents high-level computed properties and does not stem from in-depth DFT analysis in peer-reviewed literature.

A detailed DFT analysis would typically employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate parameters like orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are crucial for predicting reactivity.

Ab Initio Methods for Property Prediction

Ab initio methods, which are based on first principles without empirical parameters, could provide a higher level of theory for benchmarking DFT results for this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, would offer more accurate predictions of electron correlation effects and molecular properties. However, no published studies utilizing these methods for this compound have been identified.

Conformational Analysis and Molecular Dynamics Simulations

The six rotatable bonds in this compound suggest significant conformational flexibility. chemscene.com A thorough conformational analysis would be necessary to identify the most stable conformers and understand their relative energies. This is typically done by systematically rotating the single bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in different environments (e.g., in a solvent). mdpi.com MD simulations track the movement of atoms over time, providing insights into how the molecule explores its conformational space and interacts with its surroundings. Such studies would be invaluable for understanding its behavior in solution, but specific research on this compound is lacking.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, these would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants. These predictions are highly sensitive to the molecular conformation. rsc.org

IR Spectroscopy: Prediction of vibrational frequencies and intensities, corresponding to the stretching and bending of bonds. This would help in identifying characteristic peaks for the carbonyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict electronic transition energies, corresponding to the absorption of UV-Vis light.

While the synthesis of related diarylheptanoids has been reported, and their structures were confirmed by spectroscopic methods, the raw and computationally predicted spectra for this compound are not available in the reviewed literature. researchgate.net

Elucidation of Reaction Mechanisms and Transition States using Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. For this compound, computational studies could explore its synthesis pathways, such as the copper-catalyzed aerobic oxidation of 7-phenylheptane-2,5-diol, or its potential reactions. ntu.edu.sg Such studies would involve locating the transition state structures on the potential energy surface and calculating the activation energies, providing a detailed, atomistic understanding of the reaction kinetics and thermodynamics. To date, no such mechanistic studies have been published for this specific dione (B5365651).

Role of 7 Phenylheptane 2,5 Dione As an Intermediate in Complex Organic Synthesis

Precursor for Advanced Diarylheptanoid Derivatives

Diarylheptanoids are a class of natural products characterized by a C6-C7-C6 carbon skeleton and exhibit a wide range of biological activities. nih.gov 7-Phenylheptane-2,5-dione and its analogs serve as key intermediates in the synthesis of these complex molecules. The dione (B5365651) functionality allows for transformations such as reductions and aldol (B89426) condensations to build the characteristic hydroxylated heptane (B126788) chain, while the phenyl group can be further functionalized or serve as one of the two aryl moieties.

Research has demonstrated the conversion of substituted heptane-3,5-diones into diarylheptanoid structures. For instance, the synthesis of 1-(5-(benzyloxy)-2-methoxyphenyl)-7-(4-bromophenyl)heptane-3,5-dione was achieved as a direct precursor in the total synthesis of garuganin IV and its derivatives. oregonstate.edu This highlights how the dione backbone is a central component for assembling the final diarylheptanoid framework. Similarly, compounds like 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione (B14406887) have been identified in natural sources such as Alpinia officinarum, underscoring the biosynthetic relevance of this structural motif. semanticscholar.org Synthetic efforts toward other natural diarylheptanoids, such as 7-(4-hydroxyphenyl)-1-phenylheptan-3-one, further illustrate the utility of phenylheptane-based ketones as starting points. researchgate.net

The general strategy often involves the stepwise construction of the diarylheptanoid. One aryl group is incorporated in the initial dione structure (as the phenethyl moiety in this compound), and the second aryl group is introduced through reactions targeting the dicarbonyl portion of the molecule.

Table 1: Examples of Diarylheptanoids and Related Precursors

Compound Name Source/Application Reference
1-(5-(Benzyloxy)-2-methoxyphenyl)-7-(4-bromophenyl)heptane-3,5-dione Synthetic intermediate for Garuganin IV oregonstate.edu
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione Isolated from Alpinia officinarum semanticscholar.org
7-(4-Hydroxyphenyl)-1-phenylheptan-3-one Natural diarylheptanoid researchgate.net

Building Block for Polyketide Analogs and Natural Product Synthesis

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of polyketide analogs is a significant area of research aimed at creating novel compounds with improved properties. theses.fr The 1,4-dicarbonyl unit present in this compound is a key synthon that mimics a portion of a polyketide chain, making it an excellent starting material for the synthesis of polyketide analogs. escholarship.org

The structure of this compound allows for controlled modifications at several positions. The carbonyl groups can be selectively reduced to hydroxyls, introducing stereocenters, and the carbons alpha to the carbonyls can be functionalized. For example, the isolation of 1-phenylheptane-1,5-dione from the fungus Phellinus tremulus demonstrates that such phenylheptane diones exist in nature, suggesting their role as biosynthetic intermediates. researchgate.net The synthetic utility of 1,n-dicarbonyl compounds, derived from precursors like nitroalkanes, is well-established for creating a variety of natural product frameworks. researchgate.net The versatility of this compound as a building block allows chemists to construct libraries of polyketide-like molecules by varying the reaction partners and synthetic sequences.

Utility in Cascade and Multicomponent Reactions for Organic Framework Construction

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, saving time and resources. mdpi.commdpi.com The multiple reactive sites in this compound make it an ideal substrate for such reactions.

A notable example is its use in a cascade reaction to synthesize functionalized tetrahydrofuran (B95107) derivatives. rsc.org This transformation likely proceeds through an initial reaction at one of the carbonyls, followed by an intramolecular cyclization involving the second carbonyl group. Such processes are valuable for rapidly building molecular complexity from a relatively simple linear precursor.

Multicomponent reactions often rely on versatile building blocks that can react sequentially with different reagents in one pot. beilstein-journals.orgresearchgate.net While specific MCRs involving this compound are not extensively documented in the provided search results, its 1,4-dicarbonyl structure is a classic substrate for reactions like the Paal-Knorr synthesis, which can be integrated into MCR sequences to build complex heterocyclic frameworks. acs.org The ability to generate a pyrrole, furan (B31954), or thiophene (B33073) ring from the dione core, while retaining the phenethyl side chain for further modification, highlights its potential in diversity-oriented synthesis.

Table 2: NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H NMR (300MHz, CDCl₃) 7.28-7.21 m
2.93 t
2.82 t
2.72-2.70 m
2.21 s
¹³C NMR (75MHz, CDCl₃) 208.59
207.35
141.11
128.61
128.41
126.22
44.40
37.02
36.34
30.06
29.82

Data sourced from rsc.org

Synthesis of Chiral Seven-Membered Rings and Other Cyclic Structures

The formation of cyclic structures from acyclic precursors is a fundamental transformation in organic synthesis. 1,4-Dicarbonyl compounds like this compound are exceptionally useful for this purpose, as they can undergo intramolecular reactions to form five-membered rings. acs.org The most prominent example is the Paal-Knorr synthesis, which yields furans, pyrroles, and thiophenes upon treatment with an appropriate reagent. acs.orgyoutube.com

A specific application of this compound is in the synthesis of substituted pyrroles. For instance, its reaction with 4-amino-3-bromo-benzoic acid ethyl ester in the presence of an acid catalyst yields 3-bromo-4-(2-methyl-5-phenethyl-pyrrol-1-yl)-benzoic acid ethyl ester. uni-muenchen.de This reaction demonstrates the straightforward construction of a highly functionalized five-membered heterocyclic ring from the dione.

Beyond five-membered rings, the synthesis of seven-membered rings is a more complex challenge in organic chemistry but is of great interest due to the prevalence of this motif in bioactive natural products. sioc-journal.cn While direct synthesis of a seven-membered ring from this compound is not explicitly detailed in the provided results, the principles of intramolecular cyclization could potentially be applied. Transition metal catalysis and organocatalysis are modern strategies employed for the asymmetric synthesis of chiral seven-membered rings. sioc-journal.cnnih.gov The functional handles in this compound could allow it to be a substrate in such advanced cyclization strategies, for example, through intramolecular aldol or Michael-type reactions under specific chiral catalysis, to generate larger ring systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-(5-(Benzyloxy)-2-methoxyphenyl)-7-(4-bromophenyl)heptane-3,5-dione
Garuganin IV
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione
7-(4-Hydroxyphenyl)-1-phenylheptan-3-one
(3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol
1-Phenylheptane-1,5-dione
Tetrahydrofuran
Furan
Pyrrole
Thiophene
4-Amino-3-bromo-benzoic acid ethyl ester

Explorations of 7 Phenylheptane 2,5 Dione in Materials Science

Potential as Monomers for Polymer Synthesis and Functional Materials

The presence of two carbonyl functional groups in 7-Phenylheptane-2,5-dione suggests its potential as a monomer for step-growth polymerization. sigmaaldrich.com In this type of polymerization, monomers with two or more reactive functional groups react to form longer polymer chains. sigmaaldrich.com While direct polymerization studies of this compound are not extensively documented, the reactivity of diones is well-established in polymer chemistry.

For instance, cyclic dione (B5365651) derivatives such as morpholine-2,5-diones are used as monomers for the ring-opening polymerization to synthesize polydepsipeptides, which are biodegradable materials with properties of both polyesters and polyamides. acs.orgresearchgate.netutwente.nl These polymerizations are often initiated by metal catalysts like stannous octoate. utwente.nl Another example is the ring-opening polymerization of oxepan-2,7-dione (adipic anhydride) to produce polyesters, which can be initiated by various cationic, anionic, or coordination-type initiators. tandfonline.com

Theoretically, the dione functionality in this compound could undergo condensation reactions. For example, it could potentially react with diamines to form polyimines (Schiff bases) or with dihydrazides to yield polyhydrazones. These reactions would leverage the carbonyl groups to build the polymer backbone. The phenyl group on the heptane (B126788) chain would remain as a pendant group, imparting specific properties such as increased thermal stability and altered solubility to the resulting polymer.

The synthesis of functional materials from dione precursors is an active area of research. The specific architecture of this compound could lead to polymers with unique characteristics. The flexible heptane chain could contribute to materials with lower glass transition temperatures, while the phenyl group could enhance aromatic stacking interactions between polymer chains.

Table 1: Examples of Polymerization Reactions Involving Dione Monomers

Dione Monomer Type Polymerization Method Resulting Polymer Reference
Morpholine-2,5-dione derivatives Ring-Opening Polymerization Polydepsipeptides acs.orgutwente.nl
Oxepan-2,7-dione Ring-Opening Polymerization Polyesters tandfonline.com
3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) Ring-Opening Polymerization Polylactide

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of organic components (like flexibility and functionality) with those of inorganic components (like rigidity and thermal stability) at a molecular or nanometric scale. csic.esnih.govmdpi.com These materials can be broadly classified into two categories: Class I, where the organic and inorganic phases are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent bonds. csic.es

Diketones, particularly β-diketones, are valuable precursors for creating Class II hybrid materials, often through a sol-gel process. bohrium.comiaea.org This process typically involves the hydrolysis and polycondensation of metal alkoxides, such as tetraethoxysilane (TEOS), to form an inorganic network (e.g., silica). nih.gov An organic ligand, such as a diketone, can be chemically integrated into this network. nih.gov

For this compound to be integrated into such a hybrid material, it would first need to be functionalized with a group capable of co-condensing with the inorganic precursor. A common strategy involves modifying the organic molecule with a trialkoxysilane group, for example, by reacting it with a silane (B1218182) coupling agent. nih.govscientific.net The resulting functionalized dione can then be incorporated into the sol-gel reaction. The dione part of the molecule can chelate metal ions, while the silane part forms covalent Si-O-Si bonds with the growing inorganic matrix. nih.gov

These hybrid materials have diverse applications. For example, europium(III)-β-diketone complexes have been covalently bonded to a SiO₂/ZnO composite matrix to create materials with strong red light emission, longer lifetimes, and higher quantum efficiency, making them suitable for optical applications. nih.govua.pt The incorporation of diketone complexes into silica (B1680970) networks via sol-gel synthesis is a known method for producing materials for gas sensors, molecular thermometers, and light-converting applications. bohrium.com

Table 2: Components and Methods for Diketone-Based Hybrid Materials

Organic Component Inorganic Precursor Metal Ion (Example) Synthesis Method Application Area Reference
Dibenzoylmethane (DBM) derivative TEOS, SiO₂/ZnO Europium (Eu³⁺) Sol-gel process Luminescent materials nih.gov
2-Thenoyltrifluoroacetone (TTA) derivative TEOS Europium (Eu³⁺), Terbium (Tb³⁺) Sol-gel process Luminescent materials scientific.net

Applications in Ligand Chemistry for Metal Coordination (General for Diones)

Diketones are highly effective ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. bjbs.com.brmdpi.com This capability stems from the keto-enol tautomerism of the dicarbonyl moiety. In the presence of a base or upon coordination to a metal ion, the diketone can deprotonate to form an enolate anion. This enolate acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring.

The coordination of diketonate ligands to metal ions is a fundamental principle used in various applications. bohrium.com For instance, metal-β-diketonate complexes are used as catalysts. bohrium.com The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by both the specific metal ion and the substituents on the diketone ligand. mdpi.com

A wide variety of first-row transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), have been shown to form complexes with β-diketonate ligands. mdpi.com The geometry of these complexes can vary, with examples of square planar and tetrahedral geometries observed for copper(II) and zinc(II) complexes, respectively. mdpi.com The coordination can be confirmed through techniques like infrared (IR) spectroscopy, where a shift in the carbonyl (C=O) stretching frequency indicates the participation of the carbonyl oxygen in bonding to the metal. mdpi.commdpi.com

Furthermore, diketone ligands are crucial in the design of luminescent materials, particularly with lanthanide ions like Europium (Eu³⁺). The organic diketone ligand can act as an "antenna," absorbing light energy and efficiently transferring it to the central metal ion, which then emits light at its characteristic wavelength. nih.govua.pt This ligand-to-metal energy transfer is a key principle in developing highly luminescent hybrid materials. ua.pt

Table 3: List of Chemical Compounds

Compound Name
This compound
Adipic anhydride
Alpinia officinarum
Aminoacetonitrile
Benzene (B151609)
Benzene-1,2-diamine
Caprolactam
Carbon disulfide
Chloroacetyl chloride
Cisplatin
Copper sulfate
Curcumin
Cyclooxygenase-2
Dibenzoylmethane
Diethylene glycol
Dimethyl sulfoxide (B87167)
Dothiepin
Eucalyptol
Europium(III)
Farnesene
Glycine
Glycolic acid
Heptane
Hexane
Indole
Isocarboxazid
Lactic acid
Lysine
Mopidralazine
Morpholine-2,5-dione
n-Hexadecanoic acid
Octanoic acid
Oxepan-2,7-dione
Palmitoleic acid
Phenylalanine
Propargyl bromide
Pyrrole
Rolgamidine
Semustine
Silica
Silicon dioxide
Stannous octoate
Styrene
Tetraethoxysilane
Tetrahydrocurcumin
Thiophene (B33073)
Toluene
Valine
Zinc oxide
(R,S)-2-bromopropionyl bromide
1,10-phenanthroline
1,3-dimesitylpropane-1,3-dione
1,3-diphenylpropane-1,3-dione
1,7-bis(4-hydroxy-3-methoxyphenyl)-heptane-3,5-diol
1-heptanol
1-nonanol
1H-indole-2,3-dione
2,2-bipyridine
2,5-dimethylthiophene
2,5-Hexanedione
2-hexanone
2-methyl-1-butanoacetate
2-pentylfuran
3,6-Dimethyl-1,4-dioxane-2,5-dione
3-(triethoxysilyl)-propyl isocyanate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Phenylheptane-2,5-dione in laboratory settings?

  • Methodological Answer : Synthesis typically involves ketone-functionalization strategies, such as Friedel-Crafts acylation or Michael addition, to introduce the phenyl and dione moieties. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions like over-oxidation. Purification via column chromatography or recrystallization is critical, with HPLC (≥98% purity) recommended for final quality control .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Store at 2–8°C in a dry environment to maintain stability. Avoid dust formation by working in a fume hood with HEPA filtration. In case of exposure, follow GHS-aligned protocols: rinse eyes with water for 15 minutes and seek medical evaluation for ingestion .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates polar byproducts. For high-purity requirements (>95%), preparative HPLC with a C18 column and UV detection at 220–340 nm is advised. Confirm purity via 1H^1 \text{H}-NMR integration and LC-MS .

Advanced Research Questions

Q. What computational chemistry approaches are recommended for analyzing the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts vibrational modes, molecular orbitals, and thermodynamic properties. Frequency analysis validates minima on the potential energy surface. Visualization tools (e.g., GaussView) map electron density distributions, aiding in reactivity studies .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to identify batch-to-batch variability in synthesis. Cross-validate bioactivity using orthogonal assays:

  • Antiviral : Plaque reduction assays (H1N1, IC50_{50} determination) .
  • Cytotoxicity : MTT assays on human cell lines.
    Correlate results with structural data (XRD, 13C^{13} \text{C}-NMR) to isolate structure-activity relationships .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR with DEPT-135 to assign carbonyl (δ ~200 ppm) and aromatic protons.
  • IR : Confirm diketone stretches (~1700–1750 cm1^{-1}).
  • CD Spectroscopy : Resolve stereochemistry in chiral derivatives via exciton chirality method .

Q. How to design experiments to investigate hydrogen bonding interactions in this compound crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves H-bonding networks (e.g., N–H⋯O). Complement with Hirshfeld surface analysis to quantify interaction contributions. For dynamic studies, use variable-temperature NMR to monitor H-bond stability .

Q. What in vitro models are appropriate for assessing the antiviral potential of this compound analogs?

  • Methodological Answer : Use Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H1N1. Quantify viral replication via RT-PCR (viral RNA load) and plaque assay (infectious titer). Dose-response curves (IC50_{50}) should be normalized to cytotoxicity (CC50_{50}) from parallel MTT assays .

Data Presentation and Analysis Guidelines

  • Statistical Rigor : Report mean ± SD (n ≥ 3) and use ANOVA for multi-group comparisons.
  • Graphical Standards : Label axes with SI units (e.g., μM for IC50_{50}). Use color-coded schemes in molecular orbital plots to distinguish bonding/antibonding character .
  • Reproducibility : Document synthetic protocols in SI (solvents, catalysts, reaction times). Share raw spectral data in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.